molecular formula C5H7N3O2 B1361398 1,5-Dimethyl-4-nitroimidazole CAS No. 7464-68-8

1,5-Dimethyl-4-nitroimidazole

Cat. No.: B1361398
CAS No.: 7464-68-8
M. Wt: 141.13 g/mol
InChI Key: ULEIQLOXYAULFE-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-nitroimidazole is a heterocyclic organic compound that belongs to the class of nitroimidazoles. This compound is characterized by the presence of a nitro group (-NO2) at the fourth position and two methyl groups (-CH3) at the first and fifth positions of the imidazole ring. Nitroimidazoles are known for their diverse applications in pharmaceuticals, particularly as antimicrobial agents .

Scientific Research Applications

1,5-Dimethyl-4-nitroimidazole has several scientific research applications:

Mechanism of Action

Target of Action

1,5-Dimethyl-4-nitroimidazole is a member of the nitroimidazole class of compounds . Nitroimidazoles are known to target anaerobic bacteria and certain protozoa

Mode of Action

The mode of action of this compound is likely to be similar to that of other nitroimidazoles. Nitroimidazoles work by disrupting the DNA of susceptible bacteria and inhibiting the protein synthesis of the cell wall, leading to cell death . They act as bactericidal and antimicrobial agents . The free nitro radical generated as a result of the reduction of the nitro group in the nitroimidazole is believed to be responsible for the antiprotozoal activity . It is suggested that the toxic free radicals covalently bind to DNA, causing DNA damage and leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to involve DNA synthesis and protein production, given the compound’s mode of action . The compound’s interaction with its targets leads to DNA damage, which disrupts normal cellular processes and ultimately leads to cell death .

Pharmacokinetics

Other nitroimidazoles are known to enter cells by passive diffusion . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would impact its bioavailability and effectiveness.

Result of Action

The result of the action of this compound is the disruption of DNA and protein synthesis in targeted cells, leading to cell death . This results in the elimination of the targeted bacteria or protozoa, helping to resolve the infection.

Action Environment

The action of this compound, like other nitroimidazoles, is influenced by the environment within the host organism. The compound is reductively activated under low oxygen tension, which is typically found in the environments where anaerobic bacteria and certain protozoa thrive . Therefore, the efficacy and stability of this compound are likely to be influenced by factors such as oxygen levels and pH within the host organism.

Safety and Hazards

While specific safety data for 1,5-Dimethyl-4-nitroimidazole is not available, nitroimidazoles are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and respiratory system toxicity .

Future Directions

Recent advances in the synthesis of imidazoles have highlighted the importance of these compounds in a variety of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their diverse applications .

Preparation Methods

The synthesis of 1,5-Dimethyl-4-nitroimidazole typically involves the nitration of 1,5-dimethylimidazole. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the imidazole ring . The reaction conditions must be carefully controlled to ensure the selective nitration at the fourth position without affecting other parts of the molecule.

Industrial production methods for this compound often involve large-scale nitration processes, where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity .

Chemical Reactions Analysis

1,5-Dimethyl-4-nitroimidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1,5-Dimethyl-4-nitroimidazole can be compared with other nitroimidazole derivatives such as metronidazole, tinidazole, and ornidazole. These compounds share similar structural features and mechanisms of action but differ in their specific applications and efficacy. For example:

Each of these compounds has unique properties that make them suitable for specific medical and industrial applications.

Properties

IUPAC Name

1,5-dimethyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-5(8(9)10)6-3-7(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEIQLOXYAULFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225619
Record name 1,5-Dimethyl-4-nitro-1H-imidazole (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7464-68-8
Record name 1,5-Dimethyl-4-nitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007464688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7464-68-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Dimethyl-4-nitro-1H-imidazole (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-DIMETHYL-4-NITROIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G7RGP46ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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